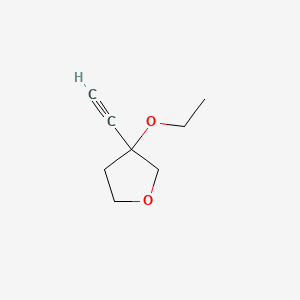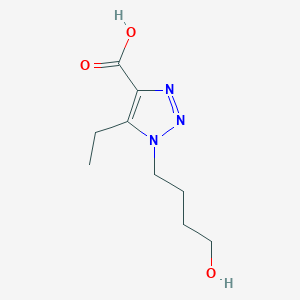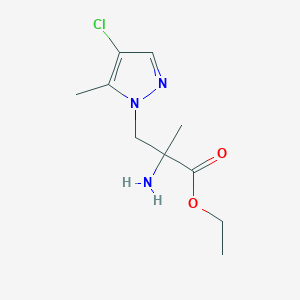
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring, along with other functional groups, makes this compound a potential candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions:
Amino Acid Derivative Formation: The amino acid derivative can be synthesized by reacting the pyrazole compound with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form a hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and other functional groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoate: Similar structure but lacks the methyl group on the pyrazole ring.
Ethyl 2-amino-3-(4-methyl-1h-pyrazol-1-yl)-2-methylpropanoate: Similar structure but lacks the chloro group on the pyrazole ring.
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-ethylpropanoate: Similar structure but has an ethyl group instead of a methyl group on the propanoate moiety.
Uniqueness
Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpropanoate is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
ethyl 2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-9(15)10(3,12)6-14-7(2)8(11)5-13-14/h5H,4,6,12H2,1-3H3 |
InChI 键 |
YBVWKCGZPQOASZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(CN1C(=C(C=N1)Cl)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


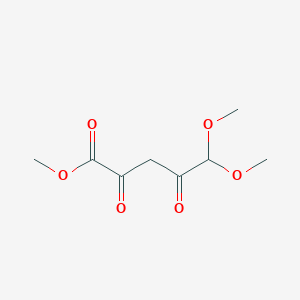
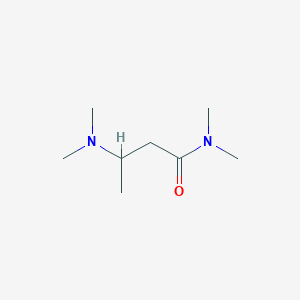
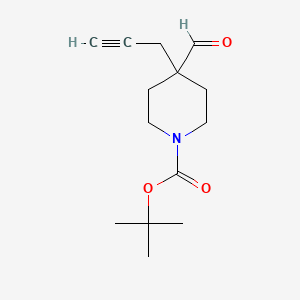
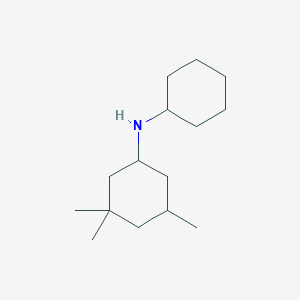
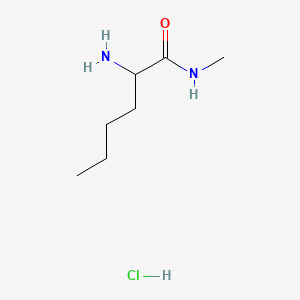

![Tert-butyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13633824.png)
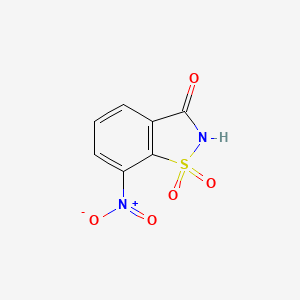
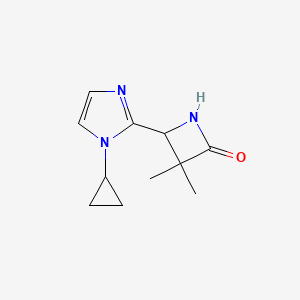
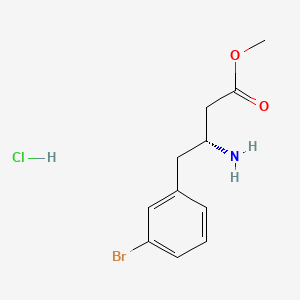
![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)
![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
